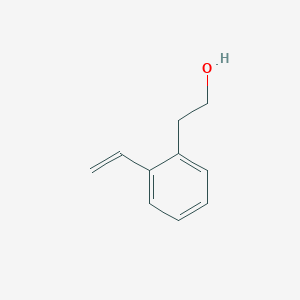

Benzeneethanol, 2-ethenyl-

Description

Contextualization within Aromatic Ethenyl Alcohols and Styrenic Derivatives

Benzeneethanol, 2-ethenyl- belongs to two significant classes of organic compounds: aromatic ethenyl alcohols and styrenic derivatives.

Aromatic Ethenyl Alcohols : This classification refers to molecules that possess both a hydroxyl (-OH) group characteristic of alcohols and an ethenyl (-CH=CH2) group attached to an aromatic ring. These bifunctional compounds are valuable as they can undergo reactions typical of both alcohols (e.g., esterification, etherification) and alkenes (e.g., polymerization, addition reactions). Aromatic alcohols are widely produced and used as intermediates in the synthesis of other compounds. britannica.com Higher alcohols, including aromatic ones like 2-phenylethanol (B73330), are derived from yeast amino acid metabolism in fermented beverages and contribute significantly to their aroma and flavor profiles. nih.gov

Styrenic Derivatives : As a derivative of styrene (B11656) (ethenylbenzene), the compound is part of a major category of industrial monomers. wikipedia.org Styrene is a foundational chemical for the polymer industry, primarily used to produce polystyrene and various copolymers. wikipedia.orgnih.gov The presence of the ethenyl group on the benzene (B151609) ring is the defining feature of styrenic compounds, bestowing upon them the ability to polymerize. wikipedia.org The global production of styrene stood at approximately 25 million tonnes in 2010, rising to 35 million tonnes by 2018, highlighting its industrial importance. wikipedia.orgmohebbaspar.com

Historical Trajectories of Research on Analogous Compounds

The scientific investigation of compounds analogous to Benzeneethanol, 2-ethenyl- has a rich history.

The parent compound, styrene, was first isolated in 1839 by German apothecary Eduard Simon from a natural balsam resin. wikipedia.orgmohebbaspar.com By 1845, its empirical formula was determined, and it was observed to gradually transform into a hard substance, later understood to be polystyrene. wikipedia.org Commercial production of styrene began in Germany in 1925. nih.gov The 20th century saw extensive research into styrenic derivatives, leading to the development of critical materials like styrene-butadiene rubber and reinforced plastics, with major studies on worker cohorts in these industries beginning in the 1940s and 1970s. nih.govnih.gov In the early 1990s, new frontiers opened in the synthesis of stereoregular copolymers of styrene, which found applications as catalysts and nanoporous supports. researchgate.net

The study of aromatic alcohols like 2-phenylethanol (a structural isomer of methylphenyl carbinol) also has a long history. atamanchemicals.comatamanchemicals.com It is a naturally occurring compound found in the essential oils of flowers like roses and is widely used in perfumery and as a precursor in the synthesis of other chemicals. atamanchemicals.comatamanchemicals.comatamankimya.com Research has explored its use as an antimicrobial preservative and its role as a volatile compound contributing to the aroma of wine. atamanchemicals.comatamankimya.comcir-safety.org

Rationale for Focused Investigation of Benzeneethanol, 2-ethenyl-

The focused investigation of Benzeneethanol, 2-ethenyl- is driven by its potential as a functional monomer for creating advanced polymers and as a versatile intermediate in organic synthesis. The rationale includes:

Synthesis of Functional Polymers : The vinyl group allows the molecule to be polymerized or copolymerized, creating polystyrene-type materials. The pendant hydroxyethyl (B10761427) group, however, introduces functionality directly into the polymer backbone. This hydroxyl group can increase the polymer's hydrophilicity, improve adhesion, and serve as a site for post-polymerization modification or cross-linking.

Development of Novel Materials : The ability to create copolymers of Benzeneethanol, 2-ethenyl- with other monomers, such as styrene or acrylates, opens pathways to materials with tailored properties. For instance, stereoregular copolymers of styrene have been shown to be effective supports for catalysts. researchgate.net

Intermediate for Complex Synthesis : The compound serves as a valuable building block. lookchem.com The hydroxyl group can be transformed into various other functional groups, and the vinyl group can participate in a range of addition reactions, enabling the synthesis of complex, multi-functional aromatic compounds. lookchem.com

Significance of the Ethenyl and Hydroxyl Functionalities in Aromatic Systems

The chemical behavior and utility of Benzeneethanol, 2-ethenyl- are dictated by the interplay of its two key functional groups.

The Ethenyl Group : This vinyl group is the site of polymerization, the most significant reaction for styrenic monomers. wikipedia.org It readily undergoes addition reactions, allowing for the introduction of a wide variety of functional groups across the double bond. In the context of the aromatic ring, the ethenyl group acts as an electron-withdrawing group via resonance, deactivating the ring toward electrophilic substitution. libretexts.org

The Hydroxyl Group : The -OH group is highly polar and capable of forming hydrogen bonds, which influences the compound's physical properties such as boiling point and solubility. britannica.commasterorganicchemistry.com Chemically, the oxygen atom's lone pairs of electrons make it a nucleophile. britannica.com The hydroxyl group is considered a strong activating group in electrophilic aromatic substitution, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. numberanalytics.com In Benzeneethanol, 2-ethenyl-, the electronic effects of the activating hydroxyl functionality (conveyed through the ethyl bridge) and the deactivating ethenyl group create a complex substitution pattern. The hydroxyl group is also a key site for reactions like esterification and etherification, providing a handle for further molecular modification. researchgate.net

Data Tables

Table 1: Comparative Physicochemical Properties of Benzeneethanol, 2-ethenyl- and Related Compounds

Data for Benzeneethanol, 2-ethenyl- is predicted or inferred due to a lack of published experimental values. Data for other compounds is from established sources.

| Property | Benzeneethanol, 2-ethenyl- (Predicted) | Styrene (Ethenylbenzene) | 2-Phenylethanol | Benzeneethanol, beta-ethenyl- |

| CAS Number | N/A | 100-42-5 wikipedia.org | 60-12-8 atamanchemicals.com | 6052-63-7 lookchem.com |

| Molecular Formula | C₁₀H₁₂O | C₈H₈ wikipedia.org | C₈H₁₀O atamanchemicals.com | C₁₀H₁₂O lookchem.com |

| Molecular Weight | 148.20 g/mol | 104.15 g/mol wikipedia.org | 122.16 g/mol atamanchemicals.com | 148.2 g/mol lookchem.com |

| Appearance | Colorless Liquid | Colorless, oily liquid wikipedia.org | Colorless liquid atamanchemicals.com | Colorless liquid lookchem.com |

| Boiling Point | ~240 °C | 145 °C wikipedia.org | 219-221 °C | 240.2 °C (Predicted) lookchem.com |

| Solubility in Water | Slightly soluble | 0.03% (20 °C) wikipedia.org | Slightly soluble (2 mL/100 mL) atamanchemicals.com | N/A |

| Density | ~1.0 g/cm³ | 0.909 g/cm³ wikipedia.org | ~1.02 g/cm³ atamanchemicals.com | 0.997 g/cm³ (Predicted) lookchem.com |

Table 2: Compound Names Mentioned in this Article

| Systematic or Common Name | Other Names |

| Benzeneethanol, 2-ethenyl- | 2-(2-vinylphenyl)ethan-1-ol |

| Styrene | Ethenylbenzene, Vinylbenzene wikipedia.org |

| 2-Phenylethanol | Benzeneethanol, Phenethyl alcohol atamanchemicals.comatamanchemicals.com |

| Polystyrene | |

| Styrene-butadiene rubber | |

| Benzeneethanol, beta-ethenyl- | 2-Phenyl-3-butene-1-ol lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethenylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-9-5-3-4-6-10(9)7-8-11/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLRGLPUTGCWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622788 | |

| Record name | 2-(2-Ethenylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-94-3 | |

| Record name | 2-(2-Ethenylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzeneethanol, 2 Ethenyl and Its Structural Analogues

Exploration of Direct Synthesis Routes to 2-(2-Ethenylphenyl)ethanol

Directly synthesizing 2-(2-ethenylphenyl)ethanol, also known as 2-(2-vinylphenyl)ethanol, involves strategic planning around the formation of the key structural features: the vinyl group and the ethanol (B145695) moiety on the benzene (B151609) ring.

Precursor Chemistry and Synthetic Feasibility

The choice of precursor is critical for the successful synthesis of 2-(2-ethenylphenyl)ethanol. The feasibility of a synthetic route is often determined by the availability and reactivity of the starting materials. One common precursor is 2-bromostyrene, which already possesses the vinyl group. The challenge then lies in the introduction of the ethanol side chain. Another viable precursor is a compound that contains a functional group that can be readily converted to the ethenyl group, such as an acetyl or a bromo group.

For instance, a synthetic approach could start from a suitable brominated benzene derivative. The introduction of the vinyl group can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions are well-established and offer a high degree of control and functional group tolerance.

Functional Group Interconversions Leading to the Ethanol Moiety

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the synthesis of 2-(2-ethenylphenyl)ethanol, a key step is the creation of the ethanol side chain. This can be accomplished through the reduction of a variety of carbonyl-containing functional groups.

For example, a carboxylic acid or an ester group at the ortho position to the vinyl group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.comimperial.ac.uk Similarly, aldehydes can be reduced to primary alcohols using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com These transformations are fundamental in synthetic organic chemistry. fiveable.meimperial.ac.ukub.edu

Table 1: Key Functional Group Interconversions for Ethanol Moiety Synthesis

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid (-COOH) | 1. LiAlH₄ 2. H₂O | Primary Alcohol (-CH₂OH) |

| Ester (-COOR) | 1. LiAlH₄ 2. H₂O | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | 1. NaBH₄ 2. H₂O/MeOH | Primary Alcohol (-CH₂OH) |

Synthesis of Complex Benzeneethanol, 2-ethenyl- Derivatives

The synthesis of more complex derivatives of 2-(2-ethenylphenyl)ethanol requires multi-step reaction sequences that allow for the introduction of various substituents on the aromatic ring or the ethanol side chain. syrris.jp

Multi-Step Reaction Sequences for Substituted Analogues

The construction of substituted analogues often involves a combination of reactions to build the desired molecular architecture. The sequence of these reactions is crucial to avoid unwanted side reactions and to ensure high yields of the target compound.

Organolithium reagents are highly reactive compounds that are powerful bases and nucleophiles. wikipedia.orgtaylorandfrancis.com They are widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.org In the context of synthesizing derivatives of 2-(2-ethenylphenyl)ethanol, organolithium reagents can be used for carbolithiation reactions, where the carbon-lithium bond adds across a carbon-carbon double bond. wikipedia.orgrsc.org This reaction is a key step in anionic polymerization, with n-butyllithium often used to initiate the polymerization of styrene (B11656). wikipedia.orgacs.org

The reactivity of organolithium reagents allows for the introduction of a wide range of functional groups. For example, an organolithium species can be generated and then reacted with an electrophile to introduce a substituent onto the aromatic ring. The high reactivity of these reagents necessitates careful control of reaction conditions, often requiring low temperatures. wikipedia.org

Tosylation is a common method for converting an alcohol into a good leaving group, thereby facilitating nucleophilic substitution reactions. nih.govyoutube.com The alcohol is reacted with tosyl chloride (TsCl) in the presence of a base, such as pyridine, to form a tosylate ester. nih.govgoogle.com This transformation is crucial for the subsequent functionalization of the ethanol moiety.

However, the reaction of benzyl (B1604629) alcohols with tosyl chloride can sometimes lead to the formation of the corresponding benzyl chloride instead of the expected tosylate. nih.govresearchgate.net This outcome is influenced by the electronic nature of the substituents on the benzene ring. researchgate.net Despite this, tosylation remains a valuable tool. Once the tosylate is formed, it can be displaced by a variety of nucleophiles to introduce new functional groups.

Table 2: Nucleophilic Substitution Reactions of Tosylates

| Nucleophile | Product Functional Group |

| Azide (N₃⁻) | Alkyl Azide |

| Cyanide (CN⁻) | Nitrile |

| Halide (X⁻) | Alkyl Halide |

| Thiolate (RS⁻) | Thioether |

This strategic application of tosylation and subsequent nucleophilic substitution allows for the synthesis of a diverse range of derivatives of 2-(2-ethenylphenyl)ethanol, which are valuable for further chemical exploration.

Diastereoselective and Enantioselective Approaches to Chiral Derivatives

The creation of specific stereoisomers of 2-ethenyl-benzeneethanol is crucial for its application in pharmaceuticals and other specialized chemicals. Diastereoselective and enantioselective methods allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

One prominent strategy involves the asymmetric reduction of corresponding prochiral ketones, such as 2-vinylacetophenone derivatives. This transformation can be achieved with high stereoselectivity using chiral reducing agents or catalysts. For instance, the use of chiral organocatalysts can facilitate the enantioselective addition of a hydride to the carbonyl group, leading to the formation of a single enantiomer of the alcohol. While specific examples for 2-vinylacetophenone are not extensively detailed in readily available literature, the principles of asymmetric ketone reduction are well-established.

Another powerful technique is the kinetic resolution of a racemic mixture of 2-ethenyl-benzeneethanol. This method employs a chiral catalyst or enzyme that selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol. Lipases are commonly used for this purpose through enantioselective acylation, where one enantiomer is selectively converted to an ester, which can then be separated from the remaining alcohol.

Catalytic and Biocatalytic Pathways for Sustainable Synthesis

Modern synthetic chemistry emphasizes the development of sustainable methods that are both efficient and environmentally benign. Catalytic and biocatalytic approaches are at the forefront of this endeavor, offering pathways to 2-ethenyl-benzeneethanol and its analogues with reduced waste and milder reaction conditions.

Homogeneous and Heterogeneous Catalysis in Ethenyl Functionalization

Homogeneous and heterogeneous catalysis play a pivotal role in the introduction and modification of the ethenyl (vinyl) group in the benzeneethanol framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming the carbon-carbon bond between a suitably functionalized phenethyl alcohol derivative and a vinyl-containing coupling partner. For example, a protected 2-bromophenethyl alcohol could be coupled with a vinylboronic acid derivative in the presence of a palladium catalyst and a suitable ligand to yield the desired 2-ethenyl-benzeneethanol derivative. The choice of ligand is critical in controlling the efficiency and selectivity of these reactions.

While specific data on the direct synthesis of 2-ethenyl-benzeneethanol via these methods is limited in broad searches, the general applicability of palladium-catalyzed reactions to the synthesis of vinylarenes is widely documented.

Table 1: Illustrative Homogeneous Catalysis for Vinylarene Synthesis (General) (Note: This table is illustrative of the types of reactions applicable and does not represent specific data for Benzeneethanol, 2-ethenyl- due to a lack of specific literature examples in the conducted searches.)

| Catalyst System | Reactants | Product Type | Typical Yield (%) | Reference Principle |

| Pd(PPh₃)₄ / Base | Aryl halide + Vinylboronic acid | Vinylarene | 70-95 | Suzuki Coupling |

| PdCl₂(PPh₃)₂ / CuI | Aryl halide + Alkyne | Substituted Alkenylarene | 65-90 | Sonogashira Coupling followed by reduction |

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. For the synthesis of precursors to 2-ethenyl-benzeneethanol, solid acid or base catalysts can be employed in reactions such as the dehydration of corresponding diols or the dehydrogenation of ethylphenethyl alcohols. However, specific examples directly leading to 2-ethenyl-benzeneethanol are not prominently reported.

Elucidation of Reaction Chemistry and Mechanistic Pathways of Benzeneethanol, 2 Ethenyl

Reactivity of the Ethenyl Moiety in Organic Transformations

The ethenyl group attached to the benzene (B151609) ring is an electron-rich pi system, making it susceptible to attack by electrophiles and a participant in various pericyclic and metal-catalyzed reactions. Its reactivity is central to the construction of more complex molecular architectures.

The vinyl group of 2-(2-vinylphenyl)ethanol allows it to function as a monomer in polymerization reactions. Specifically, it can undergo anionic living polymerization. In a study focused on styrene (B11656) derivatives with functional groups, the synthesis of well-defined poly[2-(vinylphenyl)ethanol] was achieved through the anionic living polymerization of its tert-butyldimethylsilyl (TBDMS) protected precursor. acs.org The TBDMS ether of 2-(2-vinylphenyl)ethanol is polymerized, and subsequent removal of the silyl (B83357) protecting group yields the target polymer. This method allows for precise control over the molecular weight and dispersity of the resulting polymer.

The general mechanism for anionic polymerization of a styrene derivative like protected 2-(2-vinylphenyl)ethanol involves three main stages: initiation, propagation, and termination.

Initiation: An anionic initiator (e.g., an organolithium reagent like n-butyllithium) adds to the vinyl group, creating a carbanionic active center.

Propagation: The carbanion attacks another monomer molecule in a sequential manner, leading to the growth of the polymer chain. This process continues as long as monomer is available.

Termination: The living polymer chain can be intentionally terminated by adding a quenching agent, or by unintentional reaction with impurities.

This approach provides access to functional polymers with pendant hydroxyl groups, which can be further modified for various material applications.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the ethenyl group. These reactions are fundamental for introducing new functional groups.

Hydration: The addition of water to the vinyl group, typically catalyzed by a strong acid, would follow Markovnikov's rule to produce a secondary alcohol, 1-(2-(2-hydroxyethyl)phenyl)ethanol.

Hydroboration-Oxidation: A two-step process that achieves anti-Markovnikov hydration. Reaction with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide) would yield 2-(2-(2-hydroxyethyl)phenyl)ethanol, a diol.

Hydroamination: The addition of an N-H bond across the double bond can be catalyzed by various transition metals. This reaction would introduce an amino group, leading to the formation of functionalized phenylethylamine derivatives.

The ethenyl group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. libretexts.orgslideshare.net

A key transformation involving the ethenyl group of a derivative of Benzeneethanol, 2-ethenyl- is the cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.orgbeilstein-journals.org In this process, the corresponding aldehyde, 2-(2-vinylphenyl)acetaldehyde, is treated with a Lewis acid such as BF₃·Et₂O. The Lewis acid activates the aldehyde, which is then attacked by the intramolecular vinyl group in a Prins cyclization. This forms an intermediary benzylic carbenium ion, which is subsequently trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation. This cascade reaction provides an efficient route to 4-aryltetralin-2-ols, which are valuable structures in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org

Photochemical [2+2] cycloadditions are another class of reactions applicable to the ethenyl moiety. libretexts.orgnih.govyoutube.com Under photochemical conditions, the vinyl group can react with another alkene to form a cyclobutane (B1203170) ring. These reactions are valuable for creating strained four-membered ring systems.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. organic-chemistry.orgharvard.edu The terminal ethenyl group of Benzeneethanol, 2-ethenyl- makes it a suitable substrate for several types of metathesis reactions.

Cross-Metathesis (CM): Reaction with another olefin allows for the synthesis of a new, substituted alkene. sigmaaldrich.comresearchgate.net The reaction with a partner olefin R-CH=CH₂ would lead to the formation of a new stilbene-like derivative with the release of ethylene (B1197577) gas, which helps drive the reaction to completion. organic-chemistry.orgsigmaaldrich.com

Ring-Closing Metathesis (RCM): If the molecule contains another double bond at an appropriate distance, an intramolecular RCM reaction can lead to the formation of a cyclic compound. harvard.edu

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the monomer itself, the ethenyl group can participate as a chain-terminating agent or comonomer in the ROMP of cyclic olefins.

The general mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal-carbene with the substrate's double bond. harvard.edu

Chemical Reactivity of the Primary Hydroxyl Group

The primary hydroxyl group (-CH₂OH) is a versatile functional handle that readily undergoes a variety of classic organic reactions to form esters, ethers, and amides.

Esterification: The reaction of the primary alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) yields an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven reaction can be pushed towards the product by removing water or using an excess of one reactant. organic-chemistry.org Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base (e.g., pyridine) provides a high-yielding, non-reversible route to the corresponding ester. libretexts.org

Interactive Table: Esterification of Benzeneethanol, 2-ethenyl-

| Reagent | Catalyst/Conditions | Product |

| Acetic Acid | H₂SO₄, heat | 2-(2-Vinylphenyl)ethyl acetate |

| Propanoic Acid | H₂SO₄, heat | 2-(2-Vinylphenyl)ethyl propanoate |

| Acetyl Chloride | Pyridine | 2-(2-Vinylphenyl)ethyl acetate |

| Acetic Anhydride | Pyridine or DMAP | 2-(2-Vinylphenyl)ethyl acetate |

Etherification: The formation of an ether can be achieved through various methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. Etherification can also occur via dehydration of the alcohol, though this typically requires harsh conditions and may lead to side reactions involving the ethenyl group. dss.go.th

Interactive Table: Etherification of Benzeneethanol, 2-ethenyl-

| Reagent | Base/Conditions | Product |

| Methyl Iodide | 1. NaH; 2. CH₃I | 1-(2-Methoxyethyl)-2-vinylbenzene |

| Ethyl Bromide | 1. NaH; 2. CH₃CH₂Br | 1-(2-Ethoxyethyl)-2-vinylbenzene |

| Benzyl (B1604629) Bromide | 1. NaH; 2. BnBr | 1-(2-(Benzyloxy)ethyl)-2-vinylbenzene |

Amidation: While direct reaction of an alcohol with an amine to form an amide is not typical, the hydroxyl group can be converted into a better leaving group to facilitate amidation. More commonly, oxidative amidation methods can be employed where the alcohol is oxidized in situ to an aldehyde, which then reacts with an amine to form the amide. researchgate.net Alternatively, direct amidation of alcohols with nitriles can be achieved under specific catalytic conditions. nih.gov

Aromatic Ring Functionalization and Derivatization

With both groups being ortho-, para-directors and positioned ortho to each other, the regiochemical outcome of SₑAr reactions is determined by their combined electronic and steric effects. The positions available for substitution are C3, C4, C5, and C6 relative to the hydroxyethyl (B10761427) group at C1.

Position 4 (para to the hydroxyethyl group): This position is electronically activated by both substituents and is often sterically accessible, making it a likely site for substitution.

Position 6 (ortho to the hydroxyethyl group and meta to the vinyl group): This position is strongly activated by the hydroxyethyl group but less so by the vinyl group. It is also sterically hindered by the adjacent ethyl group.

Position 3 and 5: These positions are meta to one of the activating groups, making them less favored.

Therefore, electrophilic attack is most likely to occur at the C4 position. Common SₑAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield 4-nitro-2-vinylphenethyl alcohol as the major product.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead primarily to 4-bromo-2-vinylphenethyl alcohol.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), would also favor substitution at the C4 position. However, the free hydroxyl group can coordinate with the Lewis acid, deactivating the ring or leading to side reactions. Therefore, protection of the alcohol is typically necessary before performing Friedel-Crafts reactions.

Beyond classical SₑAr, modern synthetic methods offer highly regioselective ways to functionalize the aromatic ring.

Directed Ortho-Metalation (DoM): DoM is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG). The heteroatom in the hydroxyethyl group (or a modified version of it) can act as a DMG. wikipedia.org The alcohol itself can direct lithiation, but often it is first converted to a more effective DMG, such as a methoxyethoxymethyl (MEM) ether or a carbamate. chem-station.com Upon treatment with a strong organolithium base (e.g., n-BuLi or sec-BuLi), deprotonation occurs selectively at the C3 position—the only available position ortho to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with various electrophiles (e.g., I₂, CO₂, aldehydes, silyl chlorides) to install a wide range of functional groups at C3 with high precision.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize these reactions, the aromatic ring must first be functionalized with a halide or a triflate (a good leaving group). For instance, after bromination at the C4 position via SₑAr, the resulting 4-bromo-2-vinylphenethyl alcohol can serve as a substrate in various cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) allows for the introduction of new alkyl, vinyl, or aryl groups at the C4 position.

Heck Coupling: This reaction could couple the aryl bromide with an alkene. Care must be taken to ensure selectivity between the aryl bromide and the existing vinyl group on the molecule.

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl substituent.

These methodologies provide a versatile toolkit for elaborately modifying the aromatic core of Benzeneethanol, 2-ethenyl-, enabling the synthesis of complex derivatives. nih.gov

Photochemical and Spectroscopic Investigations of Excited State Reactivity

The ethenyl-aromatic (styrenic) chromophore in Benzeneethanol, 2-ethenyl- is photochemically active. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state, which can then undergo various relaxation processes, including fluorescence and non-radiative decay through chemical reactions.

A primary photochemical process for styrenic compounds is E/Z (cis/trans) isomerization around the carbon-carbon double bond. researchgate.net Although the terminal vinyl group of Benzeneethanol, 2-ethenyl- does not have distinct E and Z isomers, photoexcitation can lead to rotation around the C=C bond. This process is often described by two competing mechanisms:

One-Bond-Flip (OBF): This conventional model involves twisting around the C=C double bond in the excited state to reach a perpendicular intermediate, which then relaxes to either isomer. rsc.org

Hula-Twist (HT): This mechanism involves simultaneous rotation around both the C=C double bond and the adjacent C-C single bond. It is thought to require less volume and may be favored in constrained environments like low-temperature organic glasses or complex biological systems. rsc.org

For substituted styrenes, irradiation can lead to the formation of unstable conformers that are only observable at low temperatures. rsc.org The photochemical behavior, including the quantum yields of isomerization and fluorescence, is highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net The hydroxyethyl group at the ortho position can influence the excited-state potential energy surface through steric and electronic interactions, potentially affecting the rates and efficiencies of photochemical processes compared to unsubstituted styrene. In some cases, irradiation of styrene derivatives in the presence of certain reagents can lead to the formation of complex adducts. rsc.org

Influence of Solvent Environment on Photochemical Reaction Kinetics

The solvent environment can profoundly influence the kinetics and outcomes of photochemical reactions. Solute-solvent interactions can alter the energies of electronic ground and excited states, affect the efficiency of processes like intersystem crossing, and modify the potential energy surfaces of reacting molecules. bris.ac.uk While no specific data exists for Benzeneethanol, 2-ethenyl-, studies on related chromophores, such as aromatic carbonyl compounds, demonstrate that solvent properties like polarity, viscosity, and hydrogen-bonding capability are critical. bris.ac.uk

For instance, in protic solvents like methanol, transient hydrogen bonding can modify the non-adiabatic excited-state dynamics, affecting the rates of intersystem crossing compared to reactions in aprotic or non-polar solvents. bris.ac.uk The timescales for solvent relaxation processes, which can range from picoseconds to nanoseconds, are often similar to those of elementary photochemical events, leading to a strong coupling between the solvent and reaction coordinates. bris.ac.uk For styrene, a structural component of Benzeneethanol, 2-ethenyl-, the solvent has been shown to affect its ultraviolet absorption spectrum and the kinetics of its polymerization. nih.govnist.govrsc.org

Table 1: General Influence of Solvent Properties on Photochemical Reaction Parameters

| Solvent Property | Potential Effect on Reaction Kinetics | Example from Related Compounds |

|---|---|---|

| Polarity | Can stabilize or destabilize charge-transfer excited states, altering reaction pathways. | Solvents of different polarity affect the energies and lifetimes of excited states in heterocyclic organic compounds used in photoredox catalysis. bris.ac.uk |

| Viscosity | Can hinder large-amplitude molecular motions, affecting reaction rates that are diffusion-controlled. | The termination rate coefficient in the free radical polymerization of styrene shows a linear decrease with decreasing medium fluidity, indicating diffusion control. rsc.org |

| Hydrogen Bonding | Can specifically solvate functional groups (e.g., hydroxyl), altering electronic structure and reactivity. | For benzophenone, transient hydrogen bonding with a protic solvent modifies the dynamics of intersystem crossing to the triplet state. bris.ac.uk |

Computational Chemistry and Theoretical Mechanistic Studies

Computational methods are powerful tools for investigating reaction mechanisms, molecular structures, and dynamics that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of molecules, making it suitable for mapping out photochemical reaction pathways. DFT calculations can be used to locate and characterize the geometries and energies of ground states, transition states (TS), and intermediates. mdpi.com By calculating the energy barriers associated with different potential pathways, the most likely reaction mechanism can be identified.

For example, DFT has been employed to study the alkoxycarbonylation of styrene, a related vinyl-aromatic compound. mdpi.com In that study, calculations revealed the free energy profile for the reaction, identifying key intermediates and transition states. The study showed that the formation of a linear ester product was energetically more favorable than the branched product at the methanolysis step. mdpi.com Such calculations provide detailed mechanistic insights, including bond lengths and activation energies for critical steps. mdpi.com Although no such study is available for Benzeneethanol, 2-ethenyl-, a similar approach could be used to investigate its potential photochemical reactions, such as intramolecular cyclizations or additions.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and non-covalent interactions. By simulating a molecule within a solvent box, MD can reveal how the solvent structures itself around the solute and how intermolecular interactions, such as hydrogen bonds, influence the solute's conformational preferences. nih.gov

While MD simulations specific to Benzeneethanol, 2-ethenyl- were not found, simulations of related small molecules like ethanol (B145695) and 2-(dimethylamino)ethanol (DMEA) illustrate the methodology's utility. nih.govmdpi.com For DMEA, simulations showed a strong preference for forming intramolecular hydrogen bonds and organizing into linear and bifurcated chains in the liquid phase. nih.gov For ethanol, MD simulations have been used to study its permeation through lipid bilayers and its effect on nanoparticle stability, highlighting the role of intermolecular hydrogen bonding with solvent and other molecules. mdpi.comnih.gov A similar MD study on Benzeneethanol, 2-ethenyl- could elucidate the preferred conformations of its ethyl alcohol side chain, the rotational freedom around its bonds, and how different solvents might influence these dynamics through specific intermolecular interactions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like Benzeneethanol, 2-ethenyl-. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the precise connectivity of all proton and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments through chemical shifts, while signal splitting (multiplicity) indicates the number of neighboring protons. The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms.

For Benzeneethanol, 2-ethenyl-, the expected chemical shifts in the ¹H and ¹³C NMR spectra are detailed in the table below. These values are predictive and can vary slightly based on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzeneethanol, 2-ethenyl-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ar-H (4 positions) | 7.10 - 7.50 (m) | 126.0 - 138.0 |

| =CH- (vinyl) | 6.70 - 6.80 (dd) | 136.0 |

| =CH₂ (vinyl, trans) | 5.70 - 5.80 (dd) | 116.0 |

| =CH₂ (vinyl, cis) | 5.25 - 5.35 (dd) | 116.0 |

| -CH₂-Ar | 2.90 - 3.00 (t) | 35.0 |

| -CH₂-OH | 3.80 - 3.90 (t) | 63.0 |

| -OH | Variable (s, broad) | - |

Two-dimensional (2D) NMR techniques are employed to confirm the atomic connectivity.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling relationships. For Benzeneethanol, 2-ethenyl-, cross-peaks would be observed between the protons of the -CH₂-Ar group and the adjacent -CH₂-OH group, confirming the ethanol (B145695) side chain structure. Correlations would also appear between the three protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides crucial information about long-range (2-3 bond) correlations between protons and carbons. This experiment would definitively link the side chain to the aromatic ring by showing correlations from the -CH₂-Ar protons to the aromatic carbons, and from the vinyl protons to the aromatic carbons, thus confirming the 2-ethenyl substitution pattern.

Dynamic NMR (DNMR) is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For Benzeneethanol, 2-ethenyl-, DNMR could theoretically be used to investigate the rotational barrier around the C-C single bond connecting the ethanol side chain to the benzene (B151609) ring.

By acquiring NMR spectra at various temperatures, it may be possible to observe the effects of restricted rotation. At room temperature, this rotation is typically fast, resulting in sharp, averaged signals. As the temperature is lowered, the rotation slows. If the energy barrier is high enough, the rotation can be "frozen" on the NMR timescale, leading to the appearance of distinct signals for each stable conformer (rotamer). The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Given the structure of Benzeneethanol, 2-ethenyl-, the energy barrier for this rotation is expected to be relatively low, likely requiring very low temperatures to observe any dynamic effects.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 0.001 Da). This precision allows for the determination of a molecule's exact elemental formula. For Benzeneethanol, 2-ethenyl-, the molecular formula is C₁₀H₁₂O. The calculated monoisotopic mass is 148.088815 Da. HRMS analysis would yield a measured mass extremely close to this theoretical value, confirming the elemental composition and ruling out other isobaric formulas.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (such as the molecular ion, M⁺˙) and its subsequent fragmentation through collision with an inert gas. Analysis of the resulting product ions provides detailed structural information. The fragmentation of alcohols in a mass spectrometer typically proceeds through pathways like alpha-cleavage and dehydration.

For Benzeneethanol, 2-ethenyl- (M⁺˙ at m/z 148), the expected fragmentation pathways include:

Dehydration : Loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, which would produce a prominent ion at m/z 130.

Benzylic Cleavage : The most favorable cleavage is often at the bond beta to the aromatic ring. This would involve the cleavage of the C-C bond between the two carbons of the ethanol side chain, resulting in the formation of a stable vinylbenzyl cation at m/z 117.

Loss of the Hydroxymethyl Radical : Alpha-cleavage next to the oxygen atom can lead to the loss of a ˙CH₂OH radical (31 Da), which would result in an ion at m/z 117.

Table 2: Predicted MS/MS Fragmentation of Benzeneethanol, 2-ethenyl-

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 148 | [M]⁺˙ | [C₁₀H₁₂O]⁺˙ | Molecular Ion |

| 130 | [M - H₂O]⁺˙ | [C₁₀H₁₀]⁺˙ | Loss of water |

| 117 | [M - CH₂OH]⁺ | [C₉H₉]⁺ | Benzylic cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. For Benzeneethanol, 2-ethenyl-, the IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group.

Raman Spectroscopy : Raman spectroscopy is a light-scattering technique that provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for identifying the C=C bonds of the aromatic ring and vinyl group.

The key functional groups of Benzeneethanol, 2-ethenyl- and their expected vibrational frequencies are summarized below.

Table 3: Characteristic Vibrational Frequencies for Benzeneethanol, 2-ethenyl-

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique(s) | Notes |

| O-H Stretch | 3200 - 3500 | IR | Strong, broad absorption |

| Aromatic C-H Stretch | 3010 - 3100 | IR, Raman | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Medium to strong |

| Vinyl C=C Stretch | ~1630 | IR, Raman | Medium, stronger in Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple medium to strong bands |

| C-O Stretch (primary alcohol) | 1050 - 1075 | IR | Strong absorption |

| C-H Out-of-Plane Bend (ortho) | ~750 | IR | Strong absorption |

| C-H Out-of-Plane Bend (vinyl) | 910 - 990 | IR | Strong absorption |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Structure

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented electronic spectroscopic data for the compound Benzeneethanol, 2-ethenyl-. Despite extensive searches for experimental and computational studies, specific data regarding its ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties could not be located.

The electronic absorption and emission characteristics of a molecule are fundamentally linked to its electronic structure, particularly the nature and extent of conjugation. For Benzeneethanol, 2-ethenyl-, the presence of a benzene ring conjugated with a vinyl (-CH=CH₂) group is expected to give rise to distinct spectroscopic signatures. Typically, such styrenic systems exhibit characteristic π → π* electronic transitions in the UV region. The absorption maximum (λmax) would be anticipated to be red-shifted compared to non-conjugated benzene due to the extended π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the substitution pattern on the benzene ring and the presence of the ethanol group could introduce more subtle effects on the electronic spectra. The hydroxyl group, being an auxochrome, might cause minor shifts in the absorption bands and influence the molar absorptivity (ε).

Fluorescence spectroscopy would provide further insights into the excited-state properties of Benzeneethanol, 2-ethenyl-. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield are all critical parameters that characterize the de-excitation pathways of the molecule. The rigidity of the structure and the presence of non-radiative decay pathways would significantly influence its fluorescence behavior.

Detailed Research Findings

As of the latest search, there are no specific experimental or detailed computational research findings available in the public domain that report on the UV-Vis absorption or fluorescence emission spectra of Benzeneethanol, 2-ethenyl-. Consequently, data tables detailing parameters such as absorption maxima (λmax), molar absorptivity (ε), emission maxima, and fluorescence quantum yields cannot be provided at this time.

The absence of such data highlights an opportunity for future research to characterize the photophysical properties of this compound. Such studies would be valuable for a more complete understanding of the structure-property relationships in substituted styrenic compounds and could have implications in fields where UV-active chromophores are utilized.

Data Tables

Due to the lack of available data, the following interactive data tables are presented as templates that would be populated upon the successful experimental measurement or computational prediction of the spectroscopic properties of Benzeneethanol, 2-ethenyl-.

Table 1: Predicted UV-Vis Absorption Data for Benzeneethanol, 2-ethenyl-

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Predicted Fluorescence Emission Data for Benzeneethanol, 2-ethenyl-

| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Academic Applications and Material Science Integration of Benzeneethanol, 2 Ethenyl

Role as a Monomer in Advanced Polymer Design

The presence of the vinyl group on the benzene (B151609) ring allows Benzeneethanol, 2-ethenyl- to participate in chain-growth polymerization reactions, similar to other styrenic monomers. The pendant hydroxyl group remains intact during this process, imparting specific functionalities to the resulting polymer backbone.

Synthesis of Novel Poly(2-ethenylphenyl)ethanol Homopolymers

The homopolymer of Benzeneethanol, 2-ethenyl-, named poly(2-ethenylphenyl)ethanol, can be synthesized through various polymerization techniques, most commonly free-radical polymerization. In a typical synthesis, the monomer would be dissolved in a suitable solvent with a radical initiator, and the reaction would proceed under controlled temperature.

The resulting polymer is a functional homopolymer where each repeating unit contains a hydroxyl group. This feature is analogous to poly(vinyl alcohol) (PVA), a well-known hydrophilic and chemically stable polymer, though the synthesis route differs. While PVA is typically produced by the hydrolysis of poly(vinyl acetate), poly(2-ethenylphenyl)ethanol is formed directly from its functional monomer mdpi.com. The presence of these hydroxyl groups is expected to increase the polymer's hydrophilicity, glass transition temperature (Tg), and provide sites for further chemical modification.

Table 1: Expected Properties of Poly(2-ethenylphenyl)ethanol

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Polarity | High | Presence of polar -OH groups in every monomer unit. |

| Solubility | Soluble in polar organic solvents. | Enhanced polarity due to hydroxyl groups. |

| Glass Transition Temp. (Tg) | Higher than Polystyrene | Hydrogen bonding between -OH groups restricts chain mobility. |

| Reactivity | Chemically active | Hydroxyl groups available for post-polymerization modification. |

Design and Characterization of Copolymers with Tunable Properties

Benzeneethanol, 2-ethenyl- is a valuable comonomer for creating functional copolymers with tailored properties. Through copolymerization with other vinyl monomers, such as styrene (B11656), methyl methacrylate (B99206) (MMA), or acrylates, it is possible to precisely control the characteristics of the final material. The incorporation of Benzeneethanol, 2-ethenyl- introduces hydroxyl functionality into otherwise non-functional polymer chains.

The ability to incorporate functional monomers allows for the synthesis of copolymers with a range of properties. For instance, copolymerizing with a hydrophobic monomer like styrene would produce an amphiphilic copolymer. The ratio of the comonomers in the feed can be adjusted to tune the hydrophilic-lipophilic balance, surface energy, adhesion properties, and thermal characteristics of the resulting material mdpi.com. The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the final microstructure of the copolymer mdpi.com.

Table 2: Influence of Benzeneethanol, 2-ethenyl- Content on Copolymer Properties (Illustrative)

| % of Benzeneethanol, 2-ethenyl- in Copolymer | Expected Glass Transition Temp. (Tg) | Surface Wettability (Contact Angle) | Potential Application |

|---|---|---|---|

| 10% | Moderate Increase | Slightly Decreased | Adhesion promoter |

| 30% | Significant Increase | Moderately Decreased | Functional coating |

Strategic Building Block in Complex Chemical Synthesis

Beyond polymer science, the dual functionality of Benzeneethanol, 2-ethenyl- makes it a versatile building block for the synthesis of complex organic molecules.

Precursor for Scaffold Assembly in Medicinal Chemistry Research (excluding pharmacology)

In medicinal chemistry, molecular scaffolds form the core structure of new chemical entities. Benzeneethanol, 2-ethenyl- can serve as a starting fragment for the assembly of more elaborate scaffolds nih.gov. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or amine. The vinyl group can participate in a variety of chemical transformations, including Heck reactions, epoxidation, or metathesis, allowing for the extension of the molecular framework or the introduction of new functional groups. This versatility enables chemists to systematically build libraries of complex molecules for screening purposes.

Intermediate in the Synthesis of Optically Active Compounds or Chiral Auxiliaries

Chirality is a critical aspect in the synthesis of many complex molecules nih.gov. Benzeneethanol, 2-ethenyl- can be employed as a precursor for optically active compounds. The enantioselective reduction of a corresponding ketone or enzymatic resolution of the racemic alcohol can provide access to enantiomerically pure forms of the alcohol or its derivatives nih.gov.

Furthermore, the structure is suitable for conversion into a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed wikipedia.org. For instance, the alcohol could be esterified with a prochiral molecule, and the bulky substituted phenyl ring could then influence the facial selectivity of a reaction on that molecule.

Theoretical and Computational Chemistry of Benzeneethanol, 2 Ethenyl

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) using Computational Descriptors

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are powerful tools in computational chemistry for predicting the biological activity or physicochemical properties of chemical compounds based on their molecular structure. For a novel molecule like Benzeneethanol, 2-ethenyl-, developing a QSAR/QSPR model would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are correlated with its activity or properties through mathematical models.

The process begins with the generation of a 3D structure of Benzeneethanol, 2-ethenyl-, which is then optimized using quantum mechanical methods. From this optimized structure, a wide range of descriptors can be calculated. These are broadly categorized into:

Topological descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the molecular weight, count of rotatable bonds, and topological polar surface area (TPSA).

Electronic descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges on atoms. ucsb.edu

Steric descriptors: These describe the three-dimensional shape and size of the molecule. Examples include molecular volume and surface area.

Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates these descriptors with a specific activity or property.

Table 1: Illustrative Computational Descriptors for Benzeneethanol, 2-ethenyl-

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Topological | Molecular Weight | 148.20 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 20.23 Ų |

| Topological | Number of Rotatable Bonds | 3 |

| Electronic | Dipole Moment | 1.8 D |

| Electronic | HOMO Energy | -6.5 eV |

| Electronic | LUMO Energy | -0.8 eV |

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules. For Benzeneethanol, 2-ethenyl-, these predictions can guide experimental analysis and aid in the structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govresearchgate.net Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. nih.govnih.gov These calculated values are then typically scaled using empirical correlations to improve their agreement with experimental data. Comparing the predicted spectrum with an experimentally obtained spectrum can help in assigning the signals to the correct nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies of Benzeneethanol, 2-ethenyl- can be computed using methods like DFT. The resulting predicted IR spectrum shows the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C=C stretches of the vinyl group and the aromatic ring, and various bending modes. This information is invaluable for identifying the functional groups present in the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for Benzeneethanol, 2-ethenyl- (in ppm)

| Carbon Atom | Predicted Chemical Shift (DFT) | Scaled Predicted Shift | Hypothetical Experimental Shift |

|---|---|---|---|

| C (alpha to OH) | 65.2 | 63.5 | 63.8 |

| C (beta to OH) | 40.1 | 39.0 | 39.2 |

| C (aromatic, attached to ethanol) | 139.5 | 137.0 | 137.3 |

| C (aromatic, attached to vinyl) | 138.8 | 136.3 | 136.5 |

| C (aromatic) | 129.0-126.5 | 127.0-124.5 | 127.2-124.8 |

| C (vinyl, alpha) | 137.1 | 134.6 | 134.9 |

Force Field Development and Parameterization for Molecular Simulations

Molecular mechanics (MM) simulations are a powerful tool for studying the dynamics and conformational behavior of molecules. However, the accuracy of these simulations is highly dependent on the quality of the force field used. aip.org For a novel molecule like Benzeneethanol, 2-ethenyl-, a specific set of force field parameters needs to be developed.

A force field is a set of functions and parameters that describe the potential energy of a system of particles. The parameterization process for Benzeneethanol, 2-ethenyl- would involve determining the following:

Bond stretching parameters: These define the equilibrium bond lengths and the force constants for the stretching of each bond.

Angle bending parameters: These define the equilibrium angles and the force constants for the bending of each angle.

Torsional (dihedral) parameters: These describe the energy profile for rotation around each bond. nih.gov

Non-bonded parameters: These include van der Waals parameters and partial atomic charges, which describe the interactions between atoms that are not directly bonded.

These parameters are typically derived by fitting to high-level quantum mechanical calculations and, where available, experimental data. For instance, partial atomic charges can be derived to reproduce the quantum mechanically calculated electrostatic potential. Torsional parameters are often obtained by fitting to the energy profile of bond rotation calculated with quantum mechanics.

Table 3: Illustrative Force Field Parameters for the Ethanol (B145695) Side Chain of Benzeneethanol, 2-ethenyl-

| Parameter Type | Atoms Involved | Equilibrium Value | Force Constant |

|---|---|---|---|

| Bond Stretch | C-C | 1.52 Š| 310 kcal/mol/Ų |

| Bond Stretch | C-O | 1.43 Š| 320 kcal/mol/Ų |

| Bond Stretch | O-H | 0.96 Š| 550 kcal/mol/Ų |

| Angle Bend | C-C-O | 108.5° | 50 kcal/mol/rad² |

| Angle Bend | C-O-H | 109.5° | 55 kcal/mol/rad² |

The development of accurate computational models and parameters for Benzeneethanol, 2-ethenyl- is a critical step in enabling detailed theoretical studies of its behavior, from predicting its reactivity to simulating its interactions in complex environments.

Emerging Research Directions and Future Prospects

Development of More Efficient and Selective Synthetic Routes

The creation of functionalized styrenes, such as Benzeneethanol, 2-ethenyl-, is a cornerstone of modern organic synthesis. nih.gov Historically, methods for producing such compounds have included the elimination of activated leaving groups and carbonyl olefination. nih.gov However, contemporary research is heavily focused on palladium-catalyzed cross-coupling reactions, which offer a more direct and versatile approach by combining aryl and vinyl units. nih.gov

A prominent strategy for synthesizing styrene (B11656) derivatives is the Heck reaction, which can be efficiently performed using a palladium catalyst with ethylene (B1197577) gas. ntu.edu.sgntu.edu.sgresearchgate.netepa.gov This method is highly adaptable for creating a range of functionalized styrenes. Another powerful technique is the Suzuki reaction, which utilizes vinylboronic acids or their equivalents. nih.gov For instance, the stable cyclic anhydride, 2,4,6-trivinyl-cyclotriboroxane, can be used in palladium-catalyzed cross-coupling reactions with ortho-substituted aryl halides to produce styrenes in good yields. nih.gov

Recent advancements also include transition-metal-free, one-pot synthesis methods. For example, an array of α-alkyl styrene derivatives can be synthesized from readily available natural products like estragole (B85927) and safrole. nih.gov This regioselective method demonstrates broad nucleophile scope, accommodating carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.gov

The table below summarizes some modern synthetic approaches applicable to the synthesis of functionalized styrenes.

| Synthetic Method | Catalyst/Reagent | Key Features | Potential for Benzeneethanol, 2-ethenyl- Synthesis |

| Heck Reaction | Palladium catalyst, Ethylene gas | Efficient for functionalized styrenes. ntu.edu.sgntu.edu.sgresearchgate.netepa.gov | A viable route starting from a suitably protected 2-bromo- or 2-iodophenylethanol. |

| Suzuki Coupling | Palladium catalyst, Vinylboronic acid equivalent | High functional group tolerance. nih.gov | Coupling of a vinylboron reagent with a protected 2-halophenylethanol. |

| Transition-Metal-Free Olefination | KOtBu/DBU | Regioselective, broad nucleophile scope. nih.gov | Could offer a milder, alternative route from a corresponding carbonyl compound. |

| Decarboxylative Cross-Coupling | Palladium catalyst, 2-(Trifluoromethyl)acrylic acid | High functional group tolerance and stereoselectivity. organic-chemistry.org | While demonstrated for vinyltrifluoromethylation, the principle could be adapted. organic-chemistry.org |

Exploration of Novel Reactivity Modes and Transformative Reactions

The dual functionality of Benzeneethanol, 2-ethenyl- allows for a diverse range of chemical transformations. The vinyl group can undergo various addition reactions, while the alcohol moiety can be transformed into other functional groups.

The reactivity of the styrene double bond is a rich area of exploration. researchgate.net It can participate in C(sp²)-H activation (like the Heck reaction), C(allylic)-H activation, and various double bond activations such as Wacker oxidation, difunctionalization, and polymerization. researchgate.net Photocatalytic additions of alcohols to styrenes have been shown to proceed with high regioselectivity, offering both Markovnikov and anti-Markovnikov products depending on the photocatalyst used. beilstein-journals.org

Furthermore, enzymatic transformations are gaining traction. Directed evolution of a fatty acid hydratase has enabled the highly enantioselective hydration of styrenes to produce chiral 1-arylethanols. researchgate.netchalmers.se This biocatalytic approach provides access to chiral alcohols from simple alkenes and water with high enantioselectivity. researchgate.netchalmers.se

The alcohol group of Benzeneethanol, 2-ethenyl- can also be a focal point for transformative reactions. For example, ruthenium-catalyzed transfer hydrogenative coupling of styrenes with primary alcohols can lead to the formation of new C-C bonds, delivering either branched or linear adducts with high regioselectivity. nih.gov

The following table outlines some of the transformative reactions applicable to the functional groups present in Benzeneethanol, 2-ethenyl-.

| Functional Group | Reaction Type | Reagents/Catalyst | Potential Product |

| Vinyl Group | Photocatalytic Hydroalkoxylation | Perylene bisimide photocatalyst | Ether (anti-Markovnikov addition of an alcohol). beilstein-journals.org |

| Vinyl Group | Enzymatic Hydration | Evolved Styrene Hydratase | Chiral 1-(2-(2-hydroxyethyl)phenyl)ethanol. researchgate.netchalmers.se |

| Alcohol Group | Transfer Hydrogenative Coupling | Ruthenium catalyst | C-C coupled product with another olefin. nih.gov |

| Vinyl Group | Cycloaddition | Azides | Enantiomerically pure 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful technology in organic synthesis, offering advantages such as enhanced heat transfer, reduced solvent waste, shorter reaction times, and a safer environment for handling reagents. researchgate.net The synthesis of functionalized styrenes is well-suited for flow chemistry processes. For instance, a palladium-catalyzed Heck reaction with ethylene gas has been successfully implemented in a flow system to produce styrenes. ntu.edu.sgntu.edu.sgresearchgate.netepa.gov This can be further "telescoped" into subsequent reactions, such as hydroformylation, in a continuous process. ntu.edu.sgresearchgate.netepa.gov

The use of specialized reactors, like tube-in-tube semi-permeable membrane-based gas reactors, is crucial for enabling these telescoped flow processes. ntu.edu.sgresearchgate.net Automated synthesis platforms, often coupled with flow chemistry, allow for the rapid generation of large libraries of compounds. cam.ac.uk This is particularly beneficial for diversity-oriented synthesis where a range of derivatives of Benzeneethanol, 2-ethenyl- could be rapidly produced and screened for desired properties. cam.ac.uk

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The vinyl group in Benzeneethanol, 2-ethenyl- makes it an attractive monomer for polymerization, opening up a vast field of interdisciplinary research in materials science. Styrene and its derivatives are fundamental raw materials for a wide range of polymers, including polystyrene, expanded polystyrene (EPS), and various copolymers like ABS and SAN. repsol.com These materials find applications in packaging, insulation, automotive parts, and electronic components. repsol.comnih.gov

The presence of the hydroxyl group in Benzeneethanol, 2-ethenyl- allows for the creation of functionalized polystyrene resins. cam.ac.uk These resins can be used as solid supports for reagents and scavengers in organic synthesis, facilitating purification and enabling high-throughput synthesis. cam.ac.uk Furthermore, the hydroxyl group can be derivatized post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties. For example, derivatives of poly(styrene-co-allyl alcohol) are used as thermosetting monomers in adhesive compositions for the microelectronics industry. google.com

The polymerization of functionalized styrenes can be catalyzed by various metal complexes, including rare-earth-metal catalysts, which can influence the microstructure and stereoselectivity of the resulting polymer. acs.orgacs.org Anionic polymerization is another powerful technique that allows for the preparation of chain-end functionalized polymers. kglmeridian.com

The table below highlights the potential applications of Benzeneethanol, 2-ethenyl- at the interface of organic chemistry and materials science.

| Application Area | Key Feature of Benzeneethanol, 2-ethenyl- | Resulting Material/Product | Potential Use |

| Functional Polymers | Polymerizable vinyl group and reactive alcohol | Hydroxyl-functionalized polystyrene | Adhesives, coatings, and functional resins for catalysis. google.com |

| Polymer-Supported Synthesis | Reactive alcohol group on a polymer backbone | Polymer-supported reagents and scavengers | High-throughput organic synthesis and purification. cam.ac.uk |

| Advanced Copolymers | Ability to copolymerize with other monomers | Copolymers with tailored properties | Materials for electronics, medical devices, and specialty rubbers. repsol.commdpi.com |

| Nanomaterials | Self-assembly of functionalized polymers | Structured nanoparticles and films | Drug delivery, sensors, and advanced composites. |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Base peak analysis for molecular ion (m/z ~150–160) and fragmentation patterns (e.g., loss of H₂O or ethenyl groups) .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C=C stretch (~1640 cm⁻¹) .

How can computational chemistry aid in predicting the reactivity and stability of 2-ethenylbenzeneethanol derivatives?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometries to study steric effects of the ethenyl group on reaction pathways (e.g., electrophilic substitution) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and aggregation behavior .

- QSPR Models : Corate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with antimicrobial activity using regression analysis .

What strategies can resolve discrepancies in thermodynamic data (e.g., heat capacity) for benzeneethanol derivatives obtained from different experimental methods?

Advanced Research Focus

Discrepancies in thermodynamic measurements (e.g., heat capacity variations ±5%) may arise from:

- Calorimetry Methods : Compare adiabatic vs. differential scanning calorimetry (DSC) results, noting phase transitions (e.g., melting points) .

- Sample Purity : Use GC-MS to verify purity (>98%) and account for impurities in calculations .

- Statistical Analysis : Apply weighted averaging to datasets from multiple techniques (e.g., NIST-recommended values) .

What are the critical storage and handling considerations for 2-ethenylbenzeneethanol to maintain its chemical integrity during experiments?

Q. Basic Research Focus

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation of the ethenyl group .

- Stability Tests : Monitor degradation via UV-Vis (absorbance at 270 nm for conjugated dienes) and adjust storage conditions .

- Safety : Use explosion-proof refrigerators due to low flash points (~100°C) and avoid strong acids/oxidizers .

How does the introduction of an ethenyl group influence the antimicrobial activity of benzeneethanol, and what mechanistic studies are needed to elucidate this?

Advanced Research Focus

The ethenyl group may enhance lipid membrane disruption in microbes due to increased hydrophobicity. Mechanistic studies should include:

- Membrane Permeability Assays : Fluorescence microscopy with propidium iodide to track cell wall damage .

- Enzymatic Inhibition : Test interactions with microbial enzymes (e.g., alcohol dehydrogenases) via kinetic assays .

- SAR Analysis : Compare activity of 2-ethenyl derivatives with methyl or nitro substituents to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.